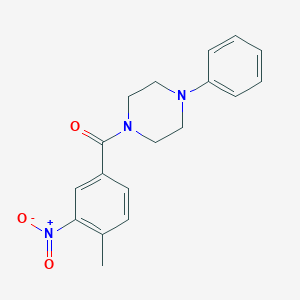

![molecular formula C17H23N5O2 B5603076 1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

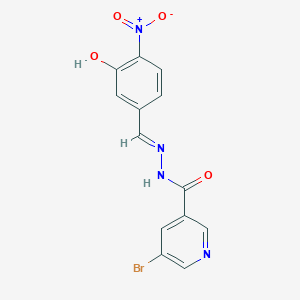

Synthesis Analysis The synthesis of structures related to 1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide involves complex reactions, including cycloadditions and nucleophilic substitutions. For instance, compounds with similar structures have been synthesized through multi-step processes involving donor-acceptor cyclopropanes or cyclobutanes treated with triazinanes in the presence of a Lewis acid, leading to pyrrolidines and piperidines under mild conditions (Garve et al., 2017). Moreover, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound with a structure bearing resemblance to the target molecule, demonstrates the critical role of nucleophilic substitution reactions and ester hydrolysis in constructing such complex molecules (Zhou et al., 2021).

Molecular Structure Analysis The molecular structure of compounds related to this compound includes various functional groups that play significant roles in their biological activity. For example, the presence of cyclopropyl and piperidinyl groups contributes to the molecule's interaction with biological targets. This interaction has been studied through molecular interaction analysis, highlighting the importance of these functional groups in binding to receptors (Shim et al., 2002).

Chemical Reactions and Properties Chemical reactions involving structures similar to this compound demonstrate a range of reactivities due to their diverse functional groups. For instance, the reactivity of cyclopropyl and piperidinyl groups towards nucleophiles and electrophiles can lead to a variety of chemical transformations, contributing to the versatility of these molecules in synthetic chemistry (Wasserman et al., 1989).

科学的研究の応用

Mammalian Topoisomerase II Inhibition

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a compound structurally related to "1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide," exhibits potent inhibitory activity against mammalian topoisomerase II. This activity translates to modest in vitro cytotoxicity and in vivo activity against P388, demonstrating the compound's potential as an anticancer agent (Wentland et al., 1993).

Cocrystallization with Antitubercular Drugs

Research into the cocrystallization behavior of isomeric pyridine carboxamides with antitubercular drug pyrazinoic acid highlights the structural compatibility and potential for forming both salts and cocrystals with relevant molecules. This study provides insights into the molecular interactions and potential applications of related compounds in tuberculosis treatment (Karothu Durga Prasad et al., 2015).

Synthesis and Reactions as an Antibacterial Agent

The synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including reactions with pyrrolidine and piperidine, demonstrates the compound's utility in developing antibacterial agents. These compounds show promising antibacterial properties, underscoring their potential in medical applications (Miyamoto et al., 1987).

Adenosine Receptor Antagonism

Compounds with structural similarities to "this compound" have been identified as potent and selective antagonists for A1-adenosine receptors, highlighting potential applications in the treatment of conditions mediated by these receptors (Shamim et al., 1988).

Synthetic Applications

The synthesis of cyclopropanone equivalents from 3-chloropropionic acid, involving reactions with nucleophiles, showcases the versatility of related compounds in organic synthesis, offering pathways to a variety of chemical structures (Wasserman et al., 1989).

特性

IUPAC Name |

1-cyclopropyl-5-oxo-N-(1-pyrazin-2-ylpiperidin-4-yl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c23-16-9-12(11-22(16)14-1-2-14)17(24)20-13-3-7-21(8-4-13)15-10-18-5-6-19-15/h5-6,10,12-14H,1-4,7-9,11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEZUMYBNOYQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)C(=O)NC3CCN(CC3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5603005.png)

![5-tert-butyl-4-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-2-furamide](/img/structure/B5603021.png)

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)

![1-cyclopropyl-N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603041.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603046.png)

![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)

![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)

![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)